3-Cyano-D-Phenylalanine

Overview

Description

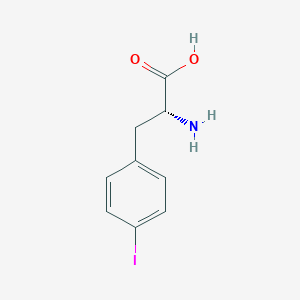

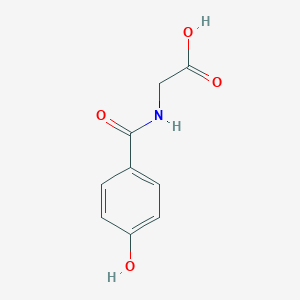

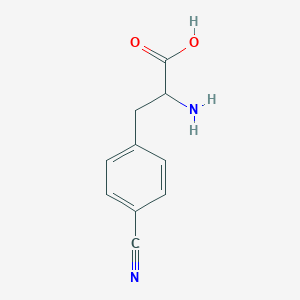

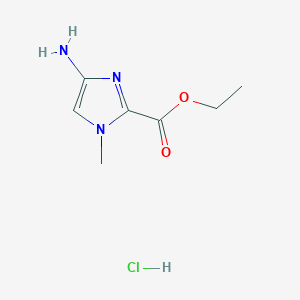

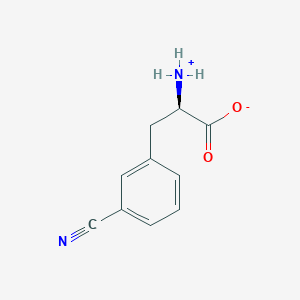

“3-Cyano-D-Phenylalanine” is a cyano functionalized D-amino acid . It has a molecular weight of 190.2 and a molecular formula of C10H10N2O2 . Another variant of this compound is “Acetyl-3-cyano-D-phenylalanine” which has a CAS Number: 599178-70-8 and a molecular weight of 232.24 .

Synthesis Analysis

The synthesis of substituted D-phenylalanines, which could include 3-Cyano-D-Phenylalanine, has been achieved with a novel one-pot approach by coupling phenylalanine ammonia lyase (PAL) amination with a chemoenzymatic deracemization . This process involves the conversion of inexpensive cinnamic acids into substituted D-phenylalanines .

Molecular Structure Analysis

The molecular structure of 3-Cyano-D-Phenylalanine consists of a phenylalanine residue with a cyano group attached . The exact structure and orientation of the cyano group in relation to the phenylalanine residue would require more specific information or a detailed structural analysis.

Chemical Reactions Analysis

The chemical reactivity of cyanoacetamides, a class of compounds to which 3-Cyano-D-Phenylalanine belongs, has been studied extensively . These compounds can undergo a variety of reactions to form biologically active novel heterocyclic moieties .

Physical And Chemical Properties Analysis

3-Cyano-D-Phenylalanine has a molecular weight of 190.2 and a molecular formula of C10H10N2O2 . It has a boiling point of 382.5°C at 760 mmHg, a density of 1.28 g/cm3, and a refractive index of n20D 1.60 .

Scientific Research Applications

-

Scientific Field: Biocatalysis

- Application Summary : 3-Cyano-D-Phenylalanine is used in the biocatalytic synthesis of L- and D-phenylalanine analogues .

- Methods of Application : The process involves using mutant variants of phenylalanine ammonia lyase from Petroselinum crispum (PcPAL) as biocatalysts . The catalytic performance of the engineered PcPAL variants was optimized within the ammonia elimination and ammonia addition reactions .

- Results or Outcomes : The optimal conditions provided an efficient preparative scale biocatalytic procedure of valuable phenylalanines .

-

Scientific Field: Protein Synthesis

- Application Summary : 3-Cyano-D-Phenylalanine can be incorporated into proteins during translation .

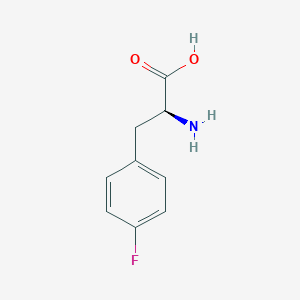

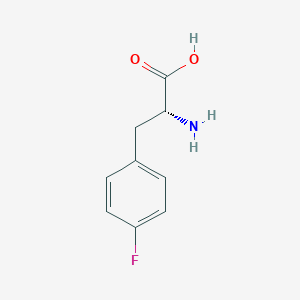

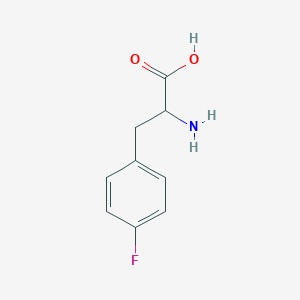

- Methods of Application : This is demonstrated by mass spectrometric quantification of the translational incorporation of ring-substituted phenylalanines and tyrosines bearing fluoro-, hydroxyl-, methyl-, chloro- and nitro-groups in an E. coli-derived cell-free system .

- Results or Outcomes : The results show the inherent promiscuity of bacterial translation .

- Scientific Field: Chemical Synthesis

- Application Summary : 3-Cyano-D-Phenylalanine is used as a building block in chemical synthesis .

- Methods of Application : The specific methods of application can vary widely depending on the target molecule being synthesized .

- Results or Outcomes : The outcomes can also vary widely, but the goal is typically to create a specific molecule with desired properties .

- Scientific Field: Chemical Synthesis

- Application Summary : 3-Cyano-D-Phenylalanine is used as a building block in chemical synthesis .

- Methods of Application : The specific methods of application can vary widely depending on the target molecule being synthesized .

- Results or Outcomes : The outcomes can also vary widely, but the goal is typically to create a specific molecule with desired properties .

Safety And Hazards

Future Directions

The future directions of research on 3-Cyano-D-Phenylalanine could involve further exploration of its potential roles in biological systems, such as its impact on neurotransmitter synthesis . Additionally, its potential use in the synthesis of novel heterocyclic compounds could be a promising area of study .

properties

IUPAC Name |

(2R)-2-amino-3-(3-cyanophenyl)propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10N2O2/c11-6-8-3-1-2-7(4-8)5-9(12)10(13)14/h1-4,9H,5,12H2,(H,13,14)/t9-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZHUOMTMPTNZOJE-SECBINFHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)C#N)CC(C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=CC(=C1)C#N)C[C@H](C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201313848 | |

| Record name | 3-Cyano-D-phenylalanine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201313848 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

190.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Cyano-D-Phenylalanine | |

CAS RN |

263396-43-6 | |

| Record name | 3-Cyano-D-phenylalanine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=263396-43-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Cyano-D-phenylalanine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201313848 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.